5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine typically involves the reaction of 4-(benzyloxy)-2-methylbenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in ethanol under reflux conditions to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Catalysts such as ZnO nanoparticles can be employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Industry: Can be used in the development of new materials with specific properties, such as antimicrobial coatings .
Mechanism of Action
The mechanism of action of 5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine involves its interaction with various molecular targets:
Antibacterial Activity: The compound binds to bacterial DNA gyrase, inhibiting its activity and leading to bacterial cell death.
Antifungal Activity: It disrupts the fungal cell membrane, causing cell lysis.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Antioxidant Activity: It scavenges free radicals, preventing oxidative damage to cells .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar antibacterial and antifungal properties.
4,5-Substituted-2-aminothiazoles: These compounds also exhibit significant biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
5-(4-(Benzyloxy)-2-methylphenyl)thiazol-2-amine is unique due to its specific substitution pattern, which enhances its biological activities compared to simpler thiazole derivatives. The presence of the benzyloxy and methyl groups contributes to its increased potency and selectivity in various applications .
Properties
Molecular Formula |
C17H16N2OS |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
5-(2-methyl-4-phenylmethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H16N2OS/c1-12-9-14(20-11-13-5-3-2-4-6-13)7-8-15(12)16-10-19-17(18)21-16/h2-10H,11H2,1H3,(H2,18,19) |
InChI Key |
NKRBVXICXAFUPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C3=CN=C(S3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.